2,4-dihydroxy-6-tridecylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-tridecylbenzoic acid is an organic compound with the molecular formula C20H32O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions, and a tridecyl chain at the 6 position. This compound is known for its role in the synthesis of pentaketide resorcyclic acid by type III polyketide synthase from Neurospora crassa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-6-tridecylbenzoic acid can be achieved through various organic reactionsThe reaction conditions typically involve the use of an acid catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-tridecylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-tridecylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its role in the biosynthesis of natural products and its interaction with enzymes.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-6-tridecylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the tridecyl chain, making it less hydrophobic.
2,4-Dihydroxy-6-undecylbenzoic acid: Similar structure but with a shorter alkyl chain.
2,4-Dihydroxy-6-pentadecylbenzoic acid: Similar structure but with a longer alkyl chain.
Uniqueness
2,4-Dihydroxy-6-tridecylbenzoic acid is unique due to its specific alkyl chain length, which influences its hydrophobicity and biological activity. This makes it particularly useful in studies related to membrane interactions and hydrophobic drug design .
Properties
CAS No. |
62071-09-4 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,4-dihydroxy-6-tridecylbenzoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(21)15-18(22)19(16)20(23)24/h14-15,21-22H,2-13H2,1H3,(H,23,24) |
InChI Key |
SGSYRRSNJWAOJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
62071-09-4 | |
Synonyms |
6-TDRA 6-tridecylresorcylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.